molecular formula C10H12ClFO B13703641 4-(tert-Butoxy)-2-chloro-1-fluorobenzene

4-(tert-Butoxy)-2-chloro-1-fluorobenzene

Cat. No.: B13703641
M. Wt: 202.65 g/mol
InChI Key: ZHIRQLVTKFEREF-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2-chloro-1-fluorobenzene is an organic compound that features a benzene ring substituted with tert-butoxy, chloro, and fluoro groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid and a quaternary ammonium salt. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

4-(tert-Butoxy)-2-chloro-1-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical reactions. The chloro and fluoro substituents influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-2-chloro-1-fluorobenzene is unique due to the combination of tert-butoxy, chloro, and fluoro groups on the benzene ring, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

2-chloro-1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3

InChI Key

ZHIRQLVTKFEREF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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